molecular formula C15H22N2O3S B297164 N-Benzyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-methanesulfonamide

N-Benzyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-methanesulfonamide

Cat. No.: B297164
M. Wt: 310.4 g/mol
InChI Key: NYXDCFPLPBHQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-methanesulfonamide, also known as Boc-Lys(2-OBn)-OSu, is a compound used in scientific research for its ability to modify and study proteins.

Mechanism of Action

N-Benzyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-methanesulfonamide(2-OBn)-OSu modifies proteins by reacting with the amino group of lysine residues. The compound forms a covalent bond with the lysine residue, which can be used to introduce a variety of chemical groups into the protein.
Biochemical and Physiological Effects:
This compound(2-OBn)-OSu does not have any known biochemical or physiological effects, as it is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

N-Benzyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-methanesulfonamide(2-OBn)-OSu has several advantages for lab experiments, including its ability to introduce a lysine residue into a protein and its compatibility with a variety of protein purification methods. However, the compound does have some limitations, such as its potential to react with other amino acids in addition to lysine and its potential to form non-specific protein modifications.

Future Directions

There are several future directions for the use of N-Benzyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-methanesulfonamide(2-OBn)-OSu in scientific research. One potential direction is the development of new methods for protein labeling and protein-protein interaction studies using this compound. Another potential direction is the use of this compound(2-OBn)-OSu in the development of new protein-based therapeutics. Additionally, the use of this compound(2-OBn)-OSu in combination with other protein modification methods may lead to the development of new and more effective protein modification strategies.

Synthesis Methods

N-Benzyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-methanesulfonamide(2-OBn)-OSu can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the compound is synthesized on a solid support, whereas in solution-phase peptide synthesis, the compound is synthesized in solution. The synthesis of this compound(2-OBn)-OSu involves the reaction of N-Boc-L-lysine with 2-bromobenzylamine and triethylamine in the presence of methanesulfonyl chloride.

Scientific Research Applications

N-Benzyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-methanesulfonamide(2-OBn)-OSu is used in scientific research to modify and study proteins. It is commonly used to introduce a lysine residue into a protein, which can be used for a variety of purposes, such as protein labeling, protein immobilization, and protein-protein interaction studies.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-benzyl-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide

InChI

InChI=1S/C15H22N2O3S/c1-21(19,20)17(12-14-8-4-2-5-9-14)13-15(18)16-10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-13H2,1H3

InChI Key

NYXDCFPLPBHQIA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCCCC2

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCCCC2

solubility

46.6 [ug/mL]

Origin of Product

United States

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